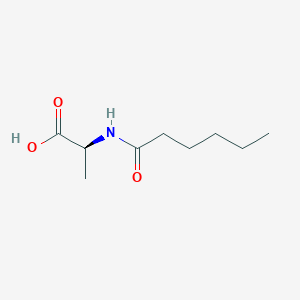

(2S)-2-(hexanoylamino)propanoic acid

Vue d'ensemble

Description

(2S)-2-(hexanoylamino)propanoic acid is an acyl-amino acid derivative, specifically a hexanoyl derivative of alanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2S)-2-(hexanoylamino)propanoic acid can be synthesized through the acylation of alanine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the acylation reaction, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. This method also allows for better control over the reaction conditions and can be performed at lower temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(hexanoylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

(2S)-2-(hexanoylamino)propanoic acid has been investigated for its role in drug design, particularly in the development of integrin inhibitors. Integrins are proteins that facilitate cell adhesion and play critical roles in various physiological processes. Compounds derived from this amino acid have shown potential in inhibiting the binding of α4β1 integrin to its ligands, such as VCAM-1 and fibronectin, which is significant for treating inflammatory diseases and cancer .

1.2 Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have demonstrated that certain modifications of this compound can lead to enhanced cytotoxic effects on cancer cells by disrupting cellular signaling pathways involved in tumor growth and metastasis .

Biochemical Applications

2.1 Enzyme Substrates

This compound can serve as a substrate for various enzymatic reactions, particularly in studies involving amino acid metabolism. Its structural features allow it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms .

2.2 Peptide Synthesis

this compound is utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its hexanoyl group enhances the hydrophobicity of peptides, which can improve their stability and bioactivity when used in therapeutic contexts .

Material Science

3.1 Polymer Chemistry

In materials science, this compound has been explored for its potential to create biodegradable polymers. The incorporation of this amino acid into polymer matrices can enhance their mechanical properties and biodegradability, making them suitable for environmentally friendly applications .

3.2 Surface Modification

The compound can also be employed in surface modification techniques to improve the biocompatibility of materials used in medical devices. By grafting this compound onto surfaces, researchers can enhance protein adsorption and cell attachment, which are crucial for tissue engineering applications .

Case Studies

Mécanisme D'action

The mechanism by which (2S)-2-(hexanoylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence cell signaling pathways by binding to receptors and altering their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylalanine: Another acyl-amino acid derivative with similar properties but different acyl group.

N-Butanoylalanine: Similar structure with a butanoyl group instead of a hexanoyl group.

N-Octanoylalanine: Similar structure with an octanoyl group, offering different hydrophobic properties.

Uniqueness

(2S)-2-(hexanoylamino)propanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring moderate solubility and interaction with both hydrophobic and hydrophilic environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(hexanoylamino)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves coupling hexanoyl chloride with an L-configured amino acid backbone (e.g., L-alanine). Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution. Analytical techniques like chiral HPLC or polarimetry validate stereochemistry .

- Key Considerations : Reaction conditions (e.g., pH, temperature) must minimize racemization. For example, low-temperature acylation in anhydrous solvents preserves the (2S)-configuration .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), UV light, and oxidative conditions (H₂O₂) .

- pKa : Use potentiometric titration or NMR-based pH-dependent chemical shift analysis .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Use deuterated analogs (e.g., d₃-hexanoylamino propanoic acid) as internal standards .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity and detect impurities .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods for weighing and synthesis to avoid inhalation .

- Wear nitrile gloves and eye protection; avoid skin contact due to potential irritation .

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .

Q. How does the hexanoyl group influence the compound’s bioavailability in pharmacokinetic studies?

- Methodology : Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) and logP measurements. The hexanoyl chain enhances lipophilicity, potentially improving membrane penetration but reducing aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Batch Variability : Compare synthetic batches using HPLC purity profiles and LC-MS impurity mapping .

- Assay Conditions : Standardize cell-based assays (e.g., enzyme inhibition IC₅₀) by controlling variables like serum concentration and incubation time .

Q. What experimental designs are suitable for studying the compound’s interactions with aminoacyl-tRNA synthetases?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) .

- X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes at atomic resolution .

Q. How does the stereochemistry of this compound affect its metabolic stability in vivo?

- Methodology :

- Chiral Stability Assays : Incubate the compound with liver microsomes or hepatocytes. Use chiral LC-MS to monitor enantiomeric inversion or degradation .

- Isotope Tracing : Administer ¹³C-labeled compound to track metabolic pathways via mass spectrometry .

Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?

- Solutions :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) using factorial design .

Q. How can computational modeling predict the compound’s affinity for lipid membranes or protein targets?

- Tools :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict partitioning behavior .

- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets .

Propriétés

Numéro CAS |

90988-98-0 |

|---|---|

Formule moléculaire |

C9H17NO3 |

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

(2S)-2-(hexanoylamino)propanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

Clé InChI |

RXDGYXFSRKKYRC-ZETCQYMHSA-N |

SMILES |

CCCCCC(=O)NC(C)C(=O)O |

SMILES isomérique |

CCCCCC(=O)N[C@@H](C)C(=O)O |

SMILES canonique |

CCCCCC(=O)NC(C)C(=O)O |

Séquence |

A |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.